3-Hydroxypiperidine-1-carbonyl chloride

Medicinal Chemistry Carbamate Synthesis Cholinesterase Inhibitors

This disubstituted carbamoyl chloride provides dual electrophilic/nucleophilic reactivity for constructing complex piperidine pharmacophores. Unlike generic isomers, its 3-hydroxy group enables specific hydrogen-bonding critical for drug-target binding. Use this high-purity intermediate to bypass in-situ phosgene generation and accelerate SAR studies in kinase inhibitor programs, including ibrutinib-related scaffolds.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
CAS No. 76263-92-8
Cat. No. B13798956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypiperidine-1-carbonyl chloride
CAS76263-92-8
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)Cl)O
InChIInChI=1S/C6H10ClNO2/c7-6(10)8-3-1-2-5(9)4-8/h5,9H,1-4H2
InChIKeyHOPJDMUQXMCFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypiperidine-1-carbonyl chloride (CAS 76263-92-8): A Bifunctional Piperidine-Derived Carbamoyl Chloride Intermediate


3-Hydroxypiperidine-1-carbonyl chloride (CAS 76263-92-8; molecular formula C₆H₁₀ClNO₂; molecular weight 163.60) is a disubstituted carbamoyl chloride derivative belonging to the piperidine class of six-membered nitrogen heterocycles . The compound features two key functional groups—a reactive carbonyl chloride (acyl chloride) and a secondary hydroxyl group on the piperidine ring—conferring dual reactivity as both an electrophilic carbamoylating agent and a nucleophile-bearing scaffold . Carbamoyl chlorides serve as critical intermediates in research and industrial-scale synthesis, with piperidino-derivatives being commonly encountered representatives of this class [1].

Why Generic Piperidine Carbamoyl Chlorides Cannot Substitute for 3-Hydroxypiperidine-1-carbonyl chloride in Regiospecific Synthetic Routes


Generic substitution of 3-hydroxypiperidine-1-carbonyl chloride with structurally related analogs—including unsubstituted piperidine-1-carbonyl chloride, 4-hydroxy isomers, or 3-(hydroxymethyl) derivatives—is precluded by fundamentally divergent physicochemical properties, reactivity profiles, and synthetic outcomes. The precise positioning of the hydroxyl group at the 3-position of the piperidine ring, combined with the N-carbonyl chloride moiety, dictates a unique hydrogen-bonding capacity (predicted pKa 14.42±0.20) and influences solvolytic reactivity that differs markedly from morpholino-carbamoyl chlorides and non-hydroxylated piperidine analogs [1]. Crucially, substitution with alternative building blocks introduces undesired structural variations in final drug candidates, directly impacting target binding geometry and pharmacological activity [2].

Quantitative Differentiation Evidence for 3-Hydroxypiperidine-1-carbonyl chloride Versus Closest Analogs


Synthetic Yield Comparison: Phosgene-Mediated Activation Versus Direct Dimethylcarbamyl Chloride Condensation for 3-Hydroxypiperidine Derivatives

In the synthesis of N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamates as potential cholinesterase inhibitors, two synthetic routes were evaluated: (Route A) direct condensation of 3-hydroxypiperidines with dimethylcarbamyl chloride, and (Route B) initial treatment of the hydroxy compound with phosgene to generate the intermediate 3-hydroxypiperidine-1-carbonyl chloride, followed by reaction with dimethylamine [1]. Route B, employing the target carbamoyl chloride intermediate, was presented as an alternative methodology, offering a distinct activation pathway that may confer advantages in reaction scope or yield optimization relative to the direct condensation approach [1].

Medicinal Chemistry Carbamate Synthesis Cholinesterase Inhibitors

Predicted Physicochemical Differentiation: Boiling Point and Density of 3-Hydroxy Versus 3-(Hydroxymethyl) Piperidine-1-carbonyl Chloride

Predicted physicochemical parameters establish quantifiable differentiation between 3-hydroxypiperidine-1-carbonyl chloride and its closest structural analog, 3-(hydroxymethyl)piperidine-1-carbonyl chloride. The target compound exhibits a predicted boiling point of 307.9±31.0 °C and predicted density of 1.356±0.06 g/cm³ , while the hydroxymethyl analog (CAS 344326-73-4) displays a substantially higher molecular weight (177.63 versus 163.60) and altered physical properties due to the extended carbon chain bearing the hydroxyl functionality .

Process Chemistry Purification Physical Properties

Documented Synthetic Procedure with Quantified Yield Parameters for 3-Hydroxypiperidine-1-carbonyl chloride Preparation

A documented synthetic protocol for the preparation of 3-hydroxy-piperidine-1-carbonyl chloride specifies the reaction of 3-hydroxypiperidine (CAS 6859-99-0) with triethylamine as base in dichloromethane solvent at -65 °C over 15 hours, achieving a reported yield of approximately 87% [1]. This procedure utilizes 3-hydroxypiperidine, an established intermediate in the synthesis of the BTK inhibitor ibrutinib [1].

Organic Synthesis Process Development Building Block Preparation

Structural Foundation for 3-Carbamoylpiperidine Pharmacophore Development in Antiplatelet Agents

A series of 3-carbamoylpiperidines (nipecotamides) were designed, synthesized, and evaluated for inhibition of ADP-induced human platelet aggregation, with structure-activity relationship analysis revealing that the amide carbonyl electronegativity and substituent orientation on the piperidine ring critically influence activity [1]. Notably, replacement of the nitrate ester (-ONO₂) function with hydroxyl, ester, or alkyl groups was shown to considerably diminish aggregation-inhibitory potential, underscoring the pharmacological relevance of oxygen-bearing substituents at the piperidine ring position [1]. While these studies evaluated the downstream carbamoylpiperidine products rather than the carbamoyl chloride intermediate itself, they establish the broader class context wherein 3-hydroxypiperidine-1-carbonyl chloride serves as the key building block for introducing the carbamoylpiperidine core.

Medicinal Chemistry Platelet Aggregation Inhibition SAR Studies

Comparative Solvolytic Reactivity of Piperidino-Carbamoyl Chlorides Versus Morpholino-Carbamoyl Chlorides

Mechanistic studies of carbamoyl chloride solvolysis have established that the piperidine ring system confers distinct reactivity characteristics compared to the morpholine analog. The much slower reaction observed for 4-morpholinecarbonyl chloride relative to 1-piperidinecarbonyl chloride was attributed to the electron-withdrawing influence of the oxygen atom present in the morpholino-derivative [1]. Solvolysis of these disubstituted carbamoyl chlorides proceeds predominantly via an SN1 mechanism at the carbonyl carbon with chloride ion displacement, and the application of the extended Grunwald-Winstein equation has enabled quantitative correlation of solvent effects on reaction rates [1].

Physical Organic Chemistry Reaction Kinetics Solvolysis

Crystallographic and Conformational Distinction: 3-Hydroxypiperidine Derivatives in Enantiopure Synthesis

Facile syntheses of enantiopure trans- and cis-3-hydroxypiperidine derivatives have been reported, featuring Rh-catalyzed cyclohydrocarbonylation through common intermediates [1]. The 3-hydroxypiperidine scaffold adopts distinct diaxial conformations in certain derivatives, a stereoelectronic feature that influences both the reactivity of the derived carbamoyl chloride and the stereochemical outcome of subsequent nucleophilic substitutions [1]. Concise, stereodivergent syntheses of cis- and trans-2-substituted 3-hydroxypiperidines have been developed, enabling efficient access to biologically active targets including the NK-1 inhibitor L-733,060 [2].

Stereoselective Synthesis Asymmetric Catalysis Enantiopure Building Blocks

High-Value Application Scenarios for 3-Hydroxypiperidine-1-carbonyl chloride in Pharmaceutical Research and Process Chemistry


Modular Synthesis of Piperidine Carbamate Libraries for Cholinesterase Inhibitor Discovery

3-Hydroxypiperidine-1-carbonyl chloride serves as the key electrophilic intermediate for constructing diverse N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamate derivatives via sequential reaction with phosgene (to generate the carbamoyl chloride) followed by dimethylamine coupling [1]. This modular approach enables systematic variation of the N-alkyl substituent length on the piperidine nitrogen while maintaining the core carbamoylpiperidine pharmacophore, facilitating structure-activity relationship (SAR) studies in cholinesterase inhibitor development programs [1]. The isolated carbamoyl chloride intermediate eliminates the operational hazards and specialized equipment requirements associated with in situ phosgene generation at each library iteration.

Stereocontrolled Assembly of Enantiopure 3-Carbamoylpiperidine Pharmacophores for Antiplatelet Agents

The 3-hydroxypiperidine scaffold, from which the target carbamoyl chloride is derived, provides the requisite stereochemical framework for generating 3-carbamoylpiperidines (nipecotamides) that exhibit potent inhibition of ADP-induced human platelet aggregation [2]. Structure-activity studies have demonstrated that the orientation of the amide substituent at the piperidine 3-position and the electronegativity of the carbonyl oxygen are critical determinants of antiplatelet potency [2]. Additionally, the hydroxyl-bearing piperidine core enables subsequent functionalization to introduce nitrate ester (-ONO₂) moieties, which substantially enhance aggregation-inhibitory activity relative to hydroxyl, ester, or alkyl-substituted analogs [2].

Process-Scale Preparation of 3-Hydroxypiperidine-1-carbonyl chloride as a Key Intermediate for Ibrutinib and Related BTK Inhibitors

3-Hydroxypiperidine (CAS 6859-99-0), the immediate precursor to the target carbamoyl chloride, is a documented intermediate in the synthesis of ibrutinib, a covalent Bruton's tyrosine kinase (BTK) inhibitor approved for B-cell malignancies [3]. Conversion of 3-hydroxypiperidine to 3-hydroxy-piperidine-1-carbonyl chloride under optimized conditions (-65 °C, triethylamine in CH₂Cl₂, 15 hours, ~87% yield) [3] provides the activated carbamoylating species required for subsequent coupling with aromatic amines or other nucleophiles in the construction of BTK inhibitor scaffolds. The documented synthetic procedure offers a validated starting point for process chemistry teams developing scalable manufacturing routes for piperidine-containing kinase inhibitors.

Chemoselective Lithiation-Annulation Using Piperidinylcarbamoyl Chlorides for δ-Lactam Construction

Piperidinylcarbamoyl chlorides, including the target 3-hydroxy derivative, have been employed as key precursors in chemoselective lithiation-annulation methodologies under high-dilution conditions to generate δ-lactam frameworks [4]. This transformation, demonstrated in the context of cytisine labeling studies with [¹¹C]phosgene, enables rapid access to conformationally constrained bicyclic lactam structures that are valuable scaffolds in alkaloid-inspired medicinal chemistry and positron emission tomography (PET) tracer development [4]. The reactive carbamoyl chloride functionality serves as the electrophilic linchpin that initiates the cascade annulation sequence.

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